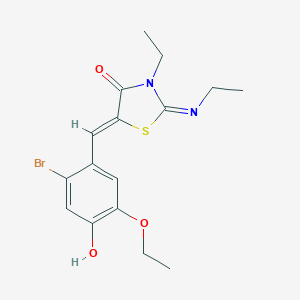![molecular formula C18H14O3 B328401 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione CAS No. 61499-30-7](/img/structure/B328401.png)
2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Appearance : Typically a colorless or white solid, although older samples may appear yellowish or green .
3.
Molecular Structure Analysis
The molecular structure of 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione consists of an indane scaffold with an attached ethoxyphenyl group. The specific arrangement of atoms and bonds can be visualized using computational tools or molecular modeling software .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Alzheimer’s and AIDS Treatment
Indane-1,3-dione derivatives, such as the one you’ve mentioned, are significant in the design of biologically active molecules. For instance, Donepezil, a treatment for Alzheimer’s disease, and Indinavir, used for AIDS treatment, are notable examples that utilize similar structures .
Organic Electronics: Electron Acceptor for Dyes
This compound serves as an electron acceptor in the design of dyes for solar cells. Its ability to participate in electron transfer makes it valuable for creating efficient and stable dyes for photovoltaic applications .
Photopolymerization: Photoinitiators
In the field of photopolymerization, indane-1,3-dione derivatives act as photoinitiators. They help in initiating the polymerization process when exposed to light, which is crucial for developing photoresists and printing plates .
Bioimaging: Contrast Agents
The structural versatility of indane-1,3-dione allows for its use in bioimaging as contrast agents. These compounds can be designed to enhance the contrast of images in various imaging techniques, aiding in more accurate diagnostics .
Optical Sensing: Biosensors
Due to its electronic properties, this compound can be integrated into biosensors. It can interact with biological analytes, producing a measurable signal that reflects the presence or concentration of a specific substance .
Non-Linear Optical (NLO) Applications: Chromophores
Indane-1,3-dione derivatives are used as chromophores in NLO applications. They have the ability to change their optical properties in response to electric fields, which is beneficial for developing optical switches and modulators .
Synthetic Intermediate: Design of Biologically Active Molecules
As a synthetic intermediate, this compound is extensively studied for the design of various biologically active molecules. Its reactivity allows chemists to create a wide range of therapeutic agents .
Natural Product Synthesis: Mimicking Natural Compounds
The structure of indane-1,3-dione is found in many natural products. Derivatives like the one are used to mimic these natural compounds, which can lead to the discovery of new drugs and treatments .
Eigenschaften
IUPAC Name |
2-[(2-ethoxyphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-2-21-16-10-6-3-7-12(16)11-15-17(19)13-8-4-5-9-14(13)18(15)20/h3-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYOGWJFDFUXEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377638 |
Source


|
| Record name | AM-879/41297482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61499-30-7 |
Source


|
| Record name | AM-879/41297482 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(allyloxy)-3-methoxybenzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B328318.png)
![(2E)-1-(4-bromophenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B328322.png)
![2-[(3-Methylbenzyl)oxy]benzaldehyde (4-bromophenyl)hydrazone](/img/structure/B328323.png)
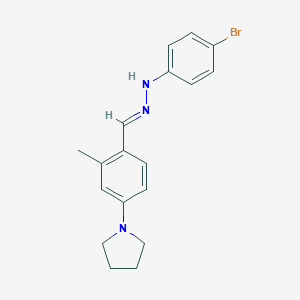
![3-(5-{(Z)-[2-(4-bromophenyl)hydrazinylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B328326.png)
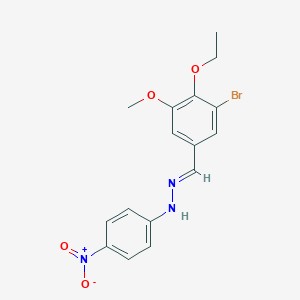
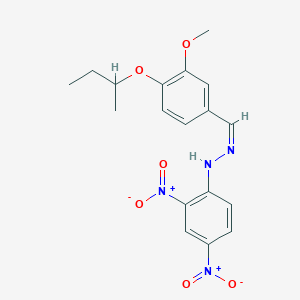
![4-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B328330.png)
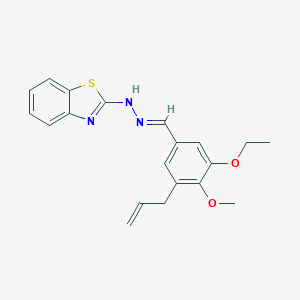

![(4E)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-5-bromo-2-ethoxycyclohexa-2,5-dien-1-one](/img/structure/B328333.png)
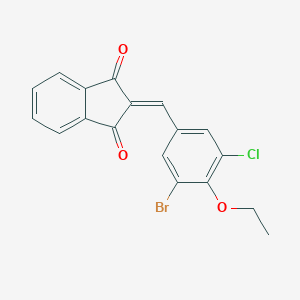
![2-{3-allyl-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B328337.png)
